(2-Hydroxyethyl)ammonium palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethyl)ammonium palmitate, also known as hexadecanoic acid, compd. with 2-aminoethanol (1:1), is a compound formed by the reaction of palmitic acid with 2-aminoethanol.
Vorbereitungsmethoden
(2-Hydroxyethyl)ammonium palmitate can be synthesized through the reaction of palmitic acid with 2-aminoethanol. The reaction typically involves heating the mixture to facilitate the formation of the ionic liquid. The process can be summarized as follows:
Synthetic Route:
Analyse Chemischer Reaktionen
(2-Hydroxyethyl)ammonium palmitate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed, although specific conditions and reagents are required.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyethyl)ammonium palmitate has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential use in medical applications.
Wirkmechanismus
The mechanism of action of (2-Hydroxyethyl)ammonium palmitate involves its interaction with various molecular targets and pathways. As an ionic liquid, it can facilitate specific reactions and processes due to its unique chemical properties. The exact molecular targets and pathways depend on the specific application and conditions .
Vergleich Mit ähnlichen Verbindungen
(2-Hydroxyethyl)ammonium palmitate can be compared with other similar compounds, such as:
Bisthis compound: Another ionic liquid with similar properties but different molecular structure.
Tristhis compound: A compound with three hydroxyethyl groups, offering different chemical and physical properties.
Other Fatty Acid-Based Ionic Liquids: Compounds formed by the reaction of fatty acids with various amines, each with unique properties and applications
Eigenschaften
CAS-Nummer |
2210-62-0 |
---|---|
Molekularformel |
C18H39NO3 |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
2-aminoethanol;hexadecanoic acid |
InChI |
InChI=1S/C16H32O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;3-1-2-4/h2-15H2,1H3,(H,17,18);4H,1-3H2 |
InChI-Schlüssel |
AXAURZWPEBQDNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)O.C(CO)N |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.